2-{[Formyl(hydroxy)amino]methyl}-4-methylpentanoic acid
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Overview
Description
2-{[Formyl(Hydroxy)Amino]Methyl}-4-Methylpentanoic Acid is an organic compound belonging to the class of methyl-branched fatty acids. These fatty acids have an acyl chain with a methyl branch and are typically saturated . The compound’s chemical formula is C8H15NO4, and it is known for its experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, the production of such specialized compounds would involve advanced organic synthesis techniques and may require specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[Formyl(Hydroxy)Amino]Methyl}-4-Methylpentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[Formyl(Hydroxy)Amino]Methyl}-4-Methylpentanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Potential applications in drug development and as a therapeutic agent are being explored.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action for 2-{[Formyl(Hydroxy)Amino]Methyl}-4-Methylpentanoic Acid involves its interaction with specific molecular targets. One known target is matrix metalloproteinase-9, an enzyme involved in the breakdown of extracellular matrix proteins . The compound’s effects are mediated through its binding to this enzyme, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-hydroxy-4-methylpentanoic acid: This compound is an enantiomer and shares structural similarities with 2-{[Formyl(Hydroxy)Amino]Methyl}-4-Methylpentanoic Acid.
Valine: An amino acid with a similar branched structure.
Pentanoic acid, 2-methyl-: Another structurally related compound.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with matrix metalloproteinase-9 sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2R)-2-[[formyl(hydroxy)amino]methyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-6(2)3-7(8(11)12)4-9(13)5-10/h5-7,13H,3-4H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
LFMOJNDZFCHHPV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](CN(C=O)O)C(=O)O |
Canonical SMILES |
CC(C)CC(CN(C=O)O)C(=O)O |
Origin of Product |
United States |
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